3-[(Piperidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[(Piperidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that features both piperidine and oxazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of piperidine derivatives with oxazolidine-2,4-dione under controlled conditions. One common method includes the use of piperidine and oxazolidine-2,4-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazolidinones, while reduction can produce piperidine derivatives .
Scientific Research Applications
3-[(Piperidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Piperidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine and its substituted forms.
Oxazolidinones: Compounds containing the oxazolidinone ring, such as linezolid.
Uniqueness
3-[(Piperidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione is unique due to its dual ring structure, combining both piperidine and oxazolidine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(piperidin-2-ylmethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c12-8-6-14-9(13)11(8)5-7-3-1-2-4-10-7/h7,10H,1-6H2 |
InChI Key |
CFAKQGVXDVIHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C(=O)COC2=O |
Origin of Product |
United States |
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